molecular formula C6H10ClNO2 B3033903 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride CAS No. 1260794-12-4

3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride

Cat. No.: B3033903
CAS No.: 1260794-12-4
M. Wt: 163.60
InChI Key: KDPCJMUQSXUTHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride, also known as AH-7921, is a synthetic opioid analgesic drug that has been used for scientific research purposes. It was first synthesized in the 1970s by a team of researchers led by Albert K. Stevens at the pharmaceutical company Allen and Hanburys (now part of GlaxoSmithKline). AH-7921 has been found to be a potent and selective agonist of the μ-opioid receptor, which is responsible for mediating the analgesic effects of opioids.

Scientific Research Applications

Synthesis and Chemical Properties

  • New Synthesis Methods : Innovative synthesis methods for azabicyclohexane derivatives, including 3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride, have been developed. These methods focus on eco-friendliness, high yields, and the use of inexpensive materials, as demonstrated in the synthesis of 1-azabicyclo[3.1.0]hexane-3-ene derivatives (Ghorbani et al., 2016).

  • Chemical Reactions and Transformations : Studies show that certain azabicyclohexane derivatives react with halogens to form specific carboxylates, highlighting their reactivity and potential in creating diverse chemical structures (Molchanov, Stepakov, & Kostikov, 2001).

Biological Activities and Applications

  • Bioactive Compounds Synthesis : The azabicyclohexane core, including variants like 3-azabicyclo[3.1.0]hex-6-ylamine, is used in the synthesis of bioactive compounds, such as antibiotics and metabolic inhibitors. For example, it's a constituent in the antibiotic trovafloxacin (Jimeno et al., 2011).

  • Pharmacological Analogs and Derivatives : The structure of 3-azabicyclo[3.1.0]hexane derivatives has been leveraged to create conformationally rigid analogs of pharmaceutical compounds, indicating their potential in drug design and development (Vilsmaier et al., 1996).

  • Antimalarial and Antimycobacterial Activities : Derivatives of 3-azabicyclo[3.1.0]hexane, like ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate, have been evaluated for their antimalarial and antimycobacterial activities, showcasing the potential of these compounds in medicinal chemistry (Ningsanont et al., 2003).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements . Precautionary measures should be taken when handling this compound .

Properties

IUPAC Name

3-azabicyclo[3.1.0]hexane-6-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c8-6(9)5-3-1-7-2-4(3)5;/h3-5,7H,1-2H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPCJMUQSXUTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2C(=O)O)CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride
Reactant of Route 2
3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride
Reactant of Route 3
3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride
Reactant of Route 4
3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride
Reactant of Route 5
3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride
Reactant of Route 6
3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride

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